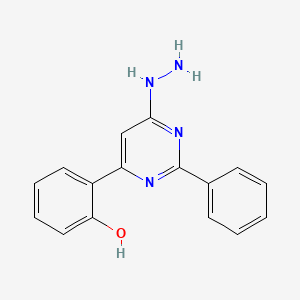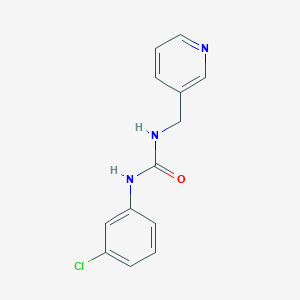![molecular formula C11H12N2O5 B5717801 methyl N-[(2-nitrophenyl)acetyl]glycinate CAS No. 5878-62-6](/img/structure/B5717801.png)
methyl N-[(2-nitrophenyl)acetyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(2-nitrophenyl)acetyl]glycinate, also known as MNG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a glycine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
科学的研究の応用
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. methyl N-[(2-nitrophenyl)acetyl]glycinate has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
作用機序
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been shown to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to interact with the catalytic residues of enzymes, leading to the inhibition of their activity. methyl N-[(2-nitrophenyl)acetyl]glycinate has also been shown to induce apoptosis in cancer cells by activating caspases, which are involved in the cleavage of various cellular proteins.
Biochemical and Physiological Effects:
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of neurotransmitter levels. This compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
実験室実験の利点と制限
Methyl N-[(2-nitrophenyl)acetyl]glycinate has several advantages for lab experiments, including its high purity and stability. This compound has been synthesized using reproducible methods, leading to high yields and consistent results. However, methyl N-[(2-nitrophenyl)acetyl]glycinate has some limitations, including its low solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of Methyl N-[(2-nitrophenyl)acetyl]glycinate. One potential direction is the development of methyl N-[(2-nitrophenyl)acetyl]glycinate derivatives with improved solubility and potency. Another direction is the study of methyl N-[(2-nitrophenyl)acetyl]glycinate in animal models to further understand its mechanism of action and potential therapeutic applications. Additionally, the study of methyl N-[(2-nitrophenyl)acetyl]glycinate in combination with other compounds may lead to the development of novel therapies for various diseases.
Conclusion:
In conclusion, Methyl N-[(2-nitrophenyl)acetyl]glycinate is a glycine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. The study of methyl N-[(2-nitrophenyl)acetyl]glycinate has several future directions that may lead to the development of novel therapies for various diseases.
合成法
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been synthesized using various methods, including the reaction of glycine with 2-nitrobenzoyl chloride in the presence of triethylamine, and the reaction of glycine with 2-nitrobenzaldehyde in the presence of NaBH4. These methods have been optimized to obtain high yields of methyl N-[(2-nitrophenyl)acetyl]glycinate and have been studied for their efficiency and reproducibility.
特性
IUPAC Name |
methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXAWSIVJPKHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358084 |
Source


|
| Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
CAS RN |
5878-62-6 |
Source


|
| Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)
